molecular formula C15H19NO5 B8571558 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 167221-50-3

2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B8571558
M. Wt: 293.31 g/mol
InChI Key: IJSVEBBQAZWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05599825

Procedure details

1.3 g of potassium phthalimide, 2-methoxyethoxyethoxy-1-iodoethane and 5 ml of dimethylformamide were fed into a 100 ml short-neck flask provided with a reflux condenser. The resultant mixture was heated at 90° c. for 3 hours. 100 ml of ethyl acetate was added thereto and the resultant mixture was cooled to room temperature. White precipitates thus obtained were suction-filtered, and the filtrate was washed with 100 ml of water. The obtained ethyl acetate layer was dried over magnesium sulfate, and ethyl acetate was distilled off under reduced pressure to obtain the intended compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
2-methoxyethoxyethoxy-1-iodoethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH3:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH:21](I)[CH3:22].CN(C)C=O>C(OCC)(=O)C>[CH3:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
2-methoxyethoxyethoxy-1-iodoethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOC(C)I
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
CUSTOM
Type
CUSTOM
Details
White precipitates thus
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
were suction-filtered
WASH
Type
WASH
Details
the filtrate was washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained ethyl acetate layer was dried over magnesium sulfate, and ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the intended compound

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COCCOCCOCCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.